tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is a chemical compound characterized by the molecular formula C11H15ClN2O3. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. This compound features a tert-butyl group, a chloromethyl substituent at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring, making it a significant intermediate in organic synthesis and pharmaceutical applications .
The synthesis of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate typically involves:
tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate serves multiple roles:
Several compounds exhibit structural similarities to tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| tert-Butyl (4-chloropyridin-2-yl)carbamate | 130721-78-7 | Lacks hydroxymethyl group |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | Different substitution pattern |
| tert-Butyl (4-formylpyridin-2-yl)carbamate | 304873-65-2 | Contains formyl instead of hydroxymethyl |
| tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate | 639091-78-4 | Aminomethyl group alters reactivity |
| tert-Butyl (4-(chloromethyl)pyridin-2-carboxylic acid | 234108-73-7 | Carboxylic acid instead of carbamate |
The presence of both chloromethyl and hydroxymethyl groups distinguishes tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate from its analogs, enhancing its reactivity and potential applications in organic synthesis and medicinal chemistry .
The compound is systematically named tert-butyl N-(4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate, following IUPAC priority rules. The pyridine ring serves as the parent structure, with substituents numbered to minimize positional indices:
Common synonyms include:
These variants reflect alternative phrasing of the carbamate functional group.
The molecular formula C11H14ClN2O3 was derived through combinatorial analysis of substituents on the pyridine core:
| Component | Contribution to Formula |
|---|---|
| Pyridine ring (C5H4N) | C5, H4, N1 |
| Chloro (-Cl) | Cl1 |
| Hydroxymethyl (-CH2OH) | C1, H3, O1 |
| Carbamate group | C5, H9, N1, O2 |
Molecular weight:
$$
\text{MW} = (12 \times 11) + (1 \times 14) + (35.45 \times 1) + (14 \times 2) + (16 \times 3) = 257.45 \, \text{g/mol}
$$
This aligns with structural analogs such as tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate (MW 271.70 g/mol), where a hydroxymethyl group replaces the hydroxyimino moiety.
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous tert-butyl carbamates exhibit monoclinic crystal systems with space group P2₁/c. Key structural features inferred include:
Theoretical 1H NMR (400 MHz, CDCl3) predictions:
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.45 | Singlet | 9H | tert-butyl (C(CH3)3) |
| 4.60 | Triplet | 2H | Hydroxymethyl (-CH2OH) |
| 5.20 | Broad | 1H | -OH (exchangeable) |
| 7.30–8.10 | Multiplet | 2H | Pyridine H5 and H6 |
13C NMR (100 MHz, CDCl3):
Critical IR bands (cm⁻¹):
Electrospray Ionization (ESI-MS):
Fragmentation aligns with cleavage at the carbamate linkage, a hallmark of this functional group.